molecular formula C6H11BrO2 B052115 Ethyl 2-bromoisobutyrate CAS No. 600-00-0

Ethyl 2-bromoisobutyrate

Cat. No. B052115
CAS RN: 600-00-0
M. Wt: 195.05 g/mol
InChI Key: IOLQWGVDEFWYNP-UHFFFAOYSA-N
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Description

Ethyl 2-bromoisobutyrate is an ester compound with the molecular formula C6H11BrO2 . It is formed from ethyl alcohol (ethanol) and 2-bromoisobutyric acid, resulting in the characteristic ester linkage -COO- in its structural formula . This organic compound is a colorless to slightly yellow liquid with a distinct odor .


Synthesis Analysis

The synthesis of Ethyl 2-bromoisobutyrate involves the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid, catalyzed by sulfuric acid at elevated temperatures . This method is widely utilized on a commercial scale, making Ethyl 2-bromoisobutyrate an important intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromoisobutyrate is CH3 - CH (Br) - CH2 - COO - CH2 - CH3 . It exhibits solubility in organic solvents such as ether, chloroform, and acetone while being insoluble in water .


Chemical Reactions Analysis

In terms of chemical properties, Ethyl 2-bromoisobutyrate is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol . When heated, it undergoes ester hydrolysis, yielding ethanol and 2-bromoisobutyric acid .


Physical And Chemical Properties Analysis

Ethyl 2-bromoisobutyrate is a colorless to slightly yellow liquid with a distinct odor . It exhibits solubility in organic solvents such as ether, chloroform, and acetone while being insoluble in water . In terms of chemical properties, Ethyl 2-bromoisobutyrate is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol .

Scientific Research Applications

Atom Transfer Radical Polymerization (ATRP) Initiator

Ethyl 2-bromoisobutyrate is widely used as an initiator for Atom Transfer Radical Polymerization . ATRP is a type of controlled radical polymerization that allows for the precise synthesis of polymers with predetermined molecular weights and low polydispersity. When used as an ATRP initiator, ethyl 2-bromoisobutyrate helps in generating polymers with an ethyl end group, which can be beneficial for creating block copolymers and other advanced polymer architectures.

Synthesis of Cationic Polymers

This compound plays a crucial role in the synthesis of cationic polymers . These polymers are particularly useful for antibacterial peptide mimicry, which is an innovative approach in the development of new antimicrobial agents. The strong halogen group in ethyl 2-bromoisobutyrate allows for multiple reactions, making it an ideal starting material for such applications.

Organic Synthesis Catalyst

In organic synthesis, ethyl 2-bromoisobutyrate serves as a catalyst or starting material due to its reactive halogen group . It can undergo various chemical reactions, including substitution and elimination, which are fundamental in the synthesis of complex organic molecules.

Material Science Research

Researchers in material science utilize ethyl 2-bromoisobutyrate for modifying the surface properties of materials . By incorporating this compound into the surface treatment processes, scientists can alter the hydrophobicity or hydrophilicity of materials, which is crucial for applications like coating technologies and biomedical devices.

Medicinal Chemistry

In medicinal chemistry, ethyl 2-bromoisobutyrate is used for the synthesis of pharmaceutical intermediates . Its ability to participate in various chemical reactions makes it a valuable building block for the construction of drug molecules, especially those containing branched ester groups.

Environmental Chemistry

Ethyl 2-bromoisobutyrate is also employed in environmental chemistry research for the study of degradation processes . Understanding how this compound breaks down in the environment can provide insights into the fate and transport of similar organic pollutants.

properties

IUPAC Name

ethyl 2-bromo-2-methylpropanoate
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InChI

InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
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InChI Key

IOLQWGVDEFWYNP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)(C)Br
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Molecular Formula

C6H11BrO2
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DSSTOX Substance ID

DTXSID4060523
Record name Ethyl 2-bromoisobutyrate
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Molecular Weight

195.05 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-bromoisobutyrate
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Vapor Pressure

2.61 [mmHg]
Record name Ethyl 2-bromoisobutyrate
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Product Name

Ethyl 2-bromoisobutyrate

CAS RN

600-00-0
Record name Ethyl 2-bromoisobutyrate
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Record name Propanoic acid, 2-bromo-2-methyl-, ethyl ester
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Record name Ethyl 2-bromo-2-methylpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ethyl 2-bromoisobutyrate function as an initiator in Atom Transfer Radical Polymerization (ATRP)?

A1: EBiB acts as a source of initiating radicals in ATRP. [] It reacts with a transition metal complex in its lower oxidation state (e.g., Cu(I)Br) to generate an ethyl isobutyryl radical and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br2). The generated radical initiates the polymerization process by adding to a monomer molecule. [, ]

Q2: What are the advantages of using EBiB as an initiator in ATRP?

A2: EBiB offers several advantages:

  • Good Control over Molecular Weight: It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index). [, , ]
  • Versatility: It can be used to polymerize a wide range of monomers, including (meth)acrylates, styrenes, and acrylonitrile. [, , , , , ]
  • Commercial Availability: EBiB is readily available, making it convenient for research and industrial applications. [, ]

Q3: Are there limitations to using EBiB in ATRP?

A3: Yes, some limitations exist:

  • Slow Initiation with Certain Monomers: With monomers like tert-butyl methacrylate, EBiB may exhibit slow initiation due to a lower back strain effect, leading to less controlled polymerization. []
  • Termination Reactions: While ATRP aims for controlled chain growth, some termination reactions can occur, especially at high radical concentrations or with prolonged reaction times, affecting the livingness of the polymerization. [, , ]

Q4: Can EBiB be used in other controlled radical polymerization techniques?

A4: Yes, EBiB can be used in other controlled radical polymerization techniques like Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization (AGET ATRP), Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization (ICAR ATRP), and Single Electron Transfer-Living Radical Polymerization (SET-LRP). [, , , , , ]

Q5: How does the choice of solvent influence the effectiveness of EBiB in ATRP?

A5: Solvent choice can significantly impact EBiB's performance. Polar solvents like water and methanol can accelerate the polymerization rate compared to less polar solvents like acetone, particularly at lower temperatures. [, ] Specific solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in SET-LRP can enhance both molecular weight control and tacticity. []

Q6: What types of materials have been successfully synthesized using EBiB as an ATRP initiator?

A6: EBiB has facilitated the synthesis of various polymers and materials, including:

  • Homopolymers: Poly(methyl methacrylate), polystyrene, polyacrylonitrile, poly(tert-butyl acrylate). [, , , , , , ]
  • Statistical Copolymers: Glycidyl methacrylate/butyl acrylate copolymers, acrylonitrile/ethyl methacrylate copolymers. [, ]
  • Block Copolymers: Poly(methyl methacrylate)-b-poly(tert-butyl acrylate)-b-poly(methyl methacrylate) triblock copolymers, poly(methyl methacrylate)-b-poly(dodecafluoroheptyl methacrylate) diblock copolymers, polystyrene-block-poly(glycidyl methacrylate) diblock copolymers. [, , , ]
  • Graft Copolymers: Polystyrene-grafted multiwalled carbon nanotubes. []
  • Star-Shaped Polymers: Multiarm star-shaped polystyrene. []

Q7: Can EBiB be used to prepare polymers for specific applications?

A7: Absolutely. EBiB's versatility makes it suitable for synthesizing polymers with tailored properties for diverse applications:

  • Coatings: Fluorinated block copolymers for low surface energy coatings. []
  • Biomedical Applications: Poly(ethylene oxide)-based block copolymers for drug delivery. []
  • Antimicrobial Materials: Lipidated oligomeric vinyl azlactone with tunable antimicrobial properties. []

Q8: What is the molecular formula and weight of EBiB?

A8: The molecular formula of EBiB is C6H11BrO2, and its molecular weight is 195.05 g/mol.

Q9: What spectroscopic data is available for characterizing EBiB?

A9: While the provided research papers do not delve into detailed spectroscopic analysis of EBiB itself, 1H NMR spectroscopy is frequently employed to confirm the structure and end-group functionality of polymers synthesized using EBiB as the initiator. [, , , , , , , ]

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